Lipophilicity Differentiation: N-Butyl Analog is 0.5 LogP Units Less Lipophilic than N-Cyclopentyl Derivative
N-Butyl 5-bromonicotinamide exhibits a computed XLogP3 value of 1.6 [1]. In contrast, the structurally related N-cyclopentyl 5-bromonicotinamide (CAS 302953-16-8) has an XLogP3 of 2.1 [2], representing a 0.5 logP unit increase in lipophilicity.
| Evidence Dimension | Lipophilicity (Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | N-Cyclopentyl 5-bromonicotinamide: 2.1 |
| Quantified Difference | 0.5 logP units lower (less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity reduces nonspecific protein binding and enhances aqueous solubility, improving assay accuracy and reducing aggregation in biochemical screens.
- [1] PubChem. N-Butyl 5-bromonicotinamide. Compound Summary CID 46739502. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46739502 (accessed 2026-04-19). View Source
- [2] PubChem. N-Cyclopentyl 5-bromonicotinamide. Compound Summary CID 4188915. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4188915 (accessed 2026-04-19). View Source
